![molecular formula C10H19ClO3 B15163298 Ethyl [(6-chlorohexyl)oxy]acetate CAS No. 143165-50-8](/img/structure/B15163298.png)
Ethyl [(6-chlorohexyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(6-chlorohexyl)oxy]acetate is an organic compound with the molecular formula C10H19ClO3 It is a derivative of acetic acid and features a chlorohexyl group attached to an ethoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(6-chlorohexyl)oxy]acetate typically involves the reaction of 6-chlorohexanol with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-chlorohexanol is replaced by the ethoxyacetate group.
Reaction Conditions:
Reagents: 6-chlorohexanol, ethyl bromoacetate, sodium hydride or potassium carbonate
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(6-chlorohexyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like ethanol or methanol
Major Products Formed
Oxidation: Formation of 6-chlorohexanoic acid or 6-chlorohexanal
Reduction: Formation of 6-chlorohexanol
Substitution: Formation of 6-aminohexyl acetate or 6-thiohexyl acetate
Aplicaciones Científicas De Investigación
Ethyl [(6-chlorohexyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl [(6-chlorohexyl)oxy]acetate depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparación Con Compuestos Similares
Ethyl [(6-chlorohexyl)oxy]acetate can be compared with other similar compounds such as:
Ethyl chloroacetate: Similar ester structure but lacks the chlorohexyl group.
6-chlorohexanol: Contains the chlorohexyl group but lacks the ester functionality.
Ethyl bromoacetate: Similar ester structure but contains a bromo group instead of a chloro group.
Propiedades
Número CAS |
143165-50-8 |
|---|---|
Fórmula molecular |
C10H19ClO3 |
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
ethyl 2-(6-chlorohexoxy)acetate |
InChI |
InChI=1S/C10H19ClO3/c1-2-14-10(12)9-13-8-6-4-3-5-7-11/h2-9H2,1H3 |
Clave InChI |
AVRKFBSWMUDISA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


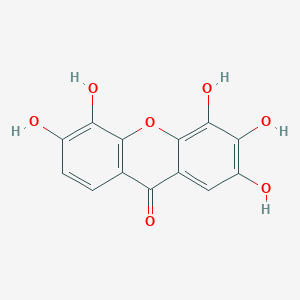
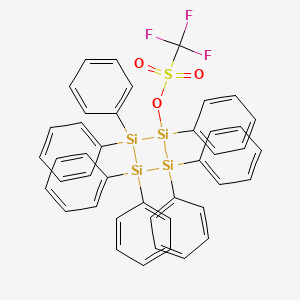
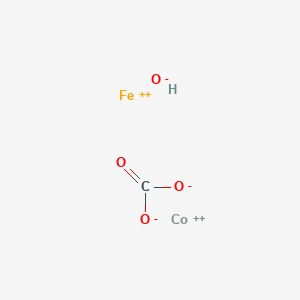
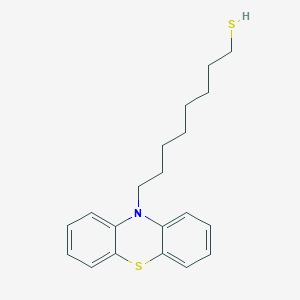
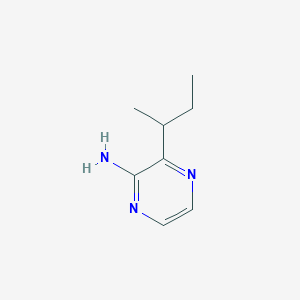
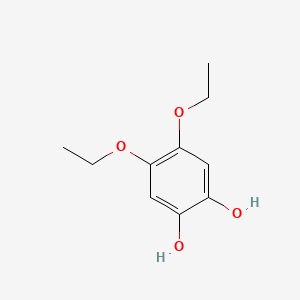
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)

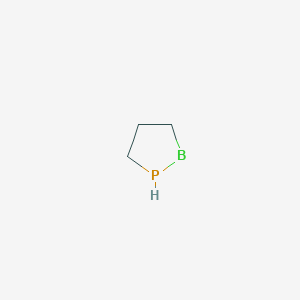
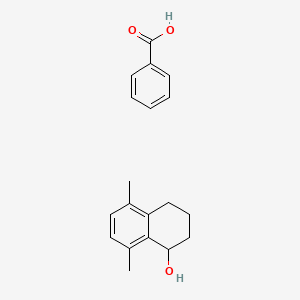
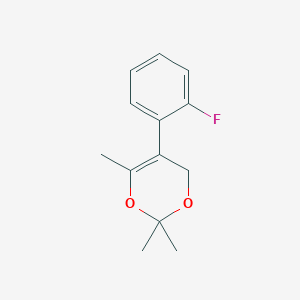
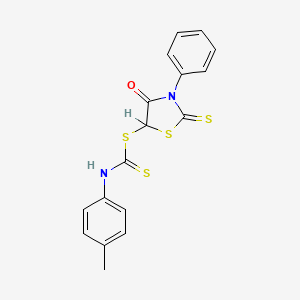
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)

